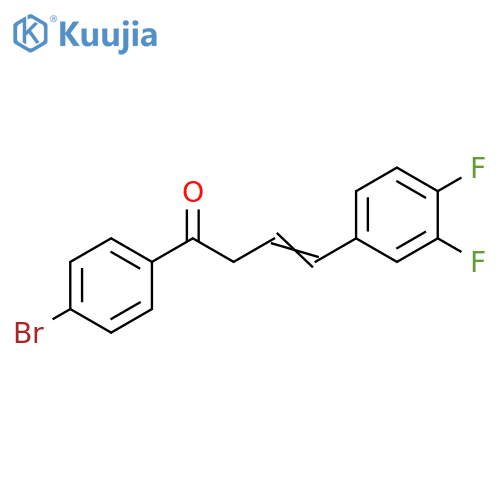

Cas no 537009-03-3 ((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one)

537009-03-3 structure

商品名:(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one 化学的及び物理的性質

名前と識別子

-

- (3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one

- (E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one

- 3-Buten-1-one, 1-(4-bromophenyl)-4-(3,4-difluorophenyl)-

- 537009-03-3

- AKOS024603712

- 1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one

- F1215-0292

-

- インチ: 1S/C16H11BrF2O/c17-13-7-5-12(6-8-13)16(20)3-1-2-11-4-9-14(18)15(19)10-11/h1-2,4-10H,3H2

- InChIKey: OIQGWEFHIGLSJE-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(Br)C=C1)(=O)CC=CC1=CC=C(F)C(F)=C1

計算された属性

- せいみつぶんしりょう: 335.99613g/mol

- どういたいしつりょう: 335.99613g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

- 密度みつど: 1.459±0.06 g/cm3(Predicted)

- ふってん: 437.1±45.0 °C(Predicted)

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1215-0292-4mg |

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |

537009-03-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1215-0292-2μmol |

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |

537009-03-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1215-0292-1mg |

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |

537009-03-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1215-0292-2mg |

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |

537009-03-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1215-0292-10mg |

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |

537009-03-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1215-0292-20mg |

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |

537009-03-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1215-0292-10μmol |

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |

537009-03-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1215-0292-25mg |

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |

537009-03-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1215-0292-40mg |

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |

537009-03-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1215-0292-20μmol |

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |

537009-03-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

(3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

537009-03-3 ((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量